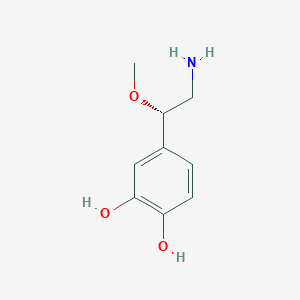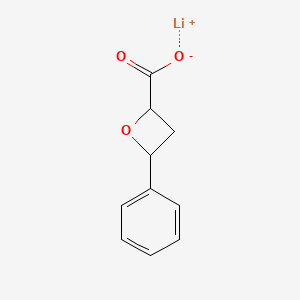
Lithium(1+)ion4-phenyloxetane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)ion4-phenyloxetane-2-carboxylate is a chemical compound with the molecular formula C10H9LiO3. It is a lithium salt of 4-phenyloxetane-2-carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+)ion4-phenyloxetane-2-carboxylate typically involves the lithiation of 4-phenyloxetane-2-carboxylic acid. One common method is the reaction of 4-phenyloxetane-2-carboxylic acid with lithium hydroxide in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)ion4-phenyloxetane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles to form substituted derivatives.
Oxidation and Reduction Reactions: The oxetane ring can be opened or modified under oxidative or reductive conditions.
Common Reagents and Conditions
Oxidizing Agents: Various oxidizing agents can be used to modify the oxetane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Lithium(1+)ion4-phenyloxetane-2-carboxylate has several scientific research applications:
Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of lithium(1+)ion4-phenyloxetane-2-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate neurotransmitter activity and intracellular signaling pathways, similar to other lithium compounds . The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Lithiated-2-phenyloxetane: This compound is a precursor in the synthesis of lithium(1+)ion4-phenyloxetane-2-carboxylate and shares similar reactivity.
Lithium 2-phenyloxetane-2-carboxylate: A closely related compound with similar chemical properties.
Eigenschaften
Molekularformel |
C10H9LiO3 |
|---|---|
Molekulargewicht |
184.1 g/mol |
IUPAC-Name |
lithium;4-phenyloxetane-2-carboxylate |
InChI |
InChI=1S/C10H10O3.Li/c11-10(12)9-6-8(13-9)7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
ALIPDKCYERDVDJ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1C(OC1C(=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)
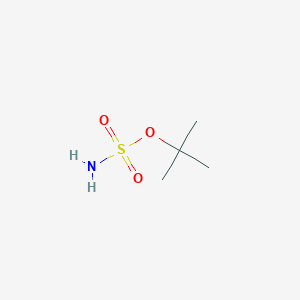
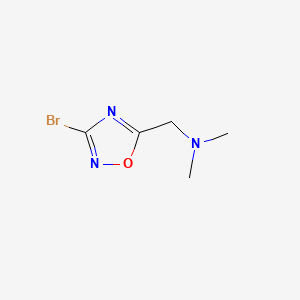
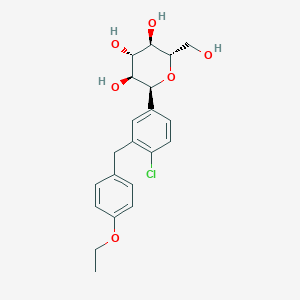
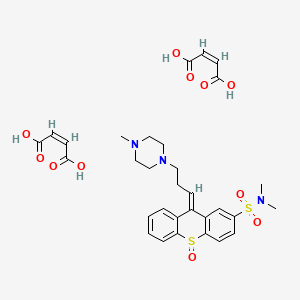
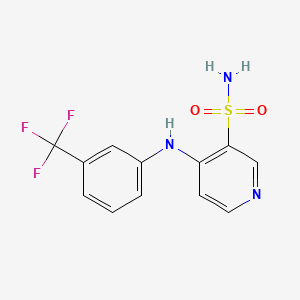
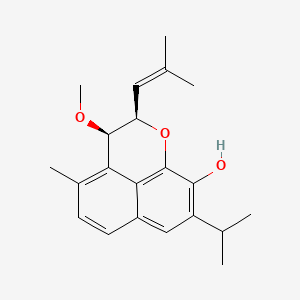
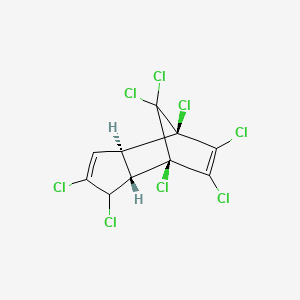
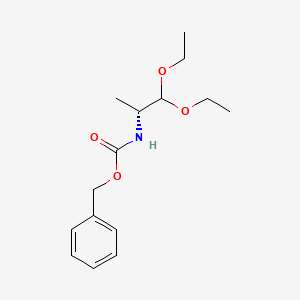

![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
